Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate
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Overview
Description
Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring substituted with a trifluoromethyl group, a keto group, and a methyl ester. Heterocyclic compounds like this one are known for their diverse chemical properties and wide range of applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a trifluoromethyl-substituted pyrazine derivative with a suitable esterifying agent. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyrazine derivatives .
Scientific Research Applications
Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazines and pyrazine derivatives with different functional groups. Examples include:
- Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate analogs with different ester groups.
- Pyrazine derivatives with additional substituents on the ring .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
Methyl 5-oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylate (CAS Number: 1688685-60-0) is a heterocyclic compound notable for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique pyrazine ring structure with a trifluoromethyl group that enhances its lipophilicity and biological interactions. Its molecular formula is C7H5F3N2O2 with a molecular weight of approximately 222.12 g/mol. The presence of the trifluoromethyl group is particularly significant as it has been shown to improve the compound's interaction with various biological targets, potentially increasing its efficacy in therapeutic applications .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. One common method includes:
- Formation of the Pyrazine Ring : Utilizing appropriate precursors such as 2,3-diaminopyridine and methyl acetoacetate under controlled conditions.
- Refluxing : The reaction is often conducted under reflux to ensure complete cyclization.
- Isolation : The product is isolated through crystallization techniques to achieve high purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.
Anticancer Effects
Preliminary data suggest that this compound may possess anticancer properties. Studies have indicated that it can inhibit the growth of certain cancer cell lines without adversely affecting non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to modulate specific biochemical pathways through enzyme inhibition or receptor binding. This modulation may involve interactions with key enzymes or receptors implicated in metabolic pathways associated with disease processes .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Oxo-4,5-dihydropyrazine-2-carboxylic acid | 34604-60-9 | 0.90 |
Sodium 5-oxo-4,5-dihydropyrazine-2-carboxylate | 77168-77-5 | 0.89 |
Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | 77168-84-4 | 0.94 |
Methyl 4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | 1416447-68-1 | 0.81 |
The trifluoromethyl substitution significantly enhances the lipophilicity and biological activity compared to other compounds in this category.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted its effectiveness against resistant bacterial strains.
- Anticancer Studies : Research conducted by Nutt et al. (2023) demonstrated that derivatives of this compound showed selective growth inhibition in cancer cell lines with minimal toxicity to normal cells .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with targets involved in cancer metabolism and microbial resistance mechanisms .
Properties
Molecular Formula |
C7H5F3N2O3 |
---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
methyl 6-oxo-5-(trifluoromethyl)-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C7H5F3N2O3/c1-15-6(14)3-2-11-5(13)4(12-3)7(8,9)10/h2H,1H3,(H,11,13) |
InChI Key |
ULSVCYUYOJOARC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=N1)C(F)(F)F |
Origin of Product |
United States |
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